Atomic-Level Binding Specificity of Lewis y Tetrasaccharide vs. Lea and Leb
The 1.9 Å resolution crystal structure of the humanized antibody hu3S193 in complex with Lewis y Tetrasaccharide provides atomic-level differentiation from other Lewis antigens [1]. The data show that the antibody possesses a specific binding pocket that accommodates the N-acetyl group of the Lewis y core Gal(β1→4)GlcNAc disaccharide. This structural feature sterically prevents the binding of the closely related Lewis a (Lea) and Lewis b (Leb) tetrasaccharides, which possess a different core linkage (type 1 vs. type 2) and cannot enter this specificity pocket [2].
| Evidence Dimension | Structural Binding Specificity |
|---|---|
| Target Compound Data | Lewis y Tetrasaccharide (Fucα1-2Galβ1-4(Fucα1-3)GlcNAc) binds hu3S193 Fab with a defined structural interaction involving the N-acetyl group of the core disaccharide. |
| Comparator Or Baseline | Lewis a (Galβ1-3(Fucα1-4)GlcNAc) and Lewis b (Fucα1-2Galβ1-3(Fucα1-4)GlcNAc) tetrasaccharides. |
| Quantified Difference | Qualitative, structurally-defined exclusion: Comparator ligands 'cannot enter the specificity pocket' of hu3S193, confirming a binary difference in binding capability. |
| Conditions | X-ray crystallography at 1.9 Å resolution; complex of hu3S193 Fab fragment with Lewis y tetrasaccharide. |
Why This Matters
This confirms Lewis y is not functionally interchangeable with other Lewis antigens for applications requiring hu3S193-like antibody recognition, a common tool in cancer research.
- [1] Ramsland, P. A., Farrugia, W., Bradford, T. M., Hogarth, P. M., & Scott, A. M. (2004). Structural convergence of antibody binding of carbohydrate determinants in Lewis Y tumor antigens. Journal of Molecular Biology, 340(4), 809-818. View Source
- [2] Immune Epitope Database (IEDB). (2025). Epitopes described in Structural convergence of antibody binding of carbohydrate determinants in Lewis Y tumor antigens (IEDB Reference:554). IEDB. View Source
